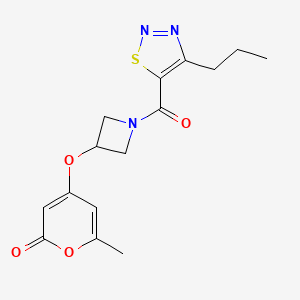

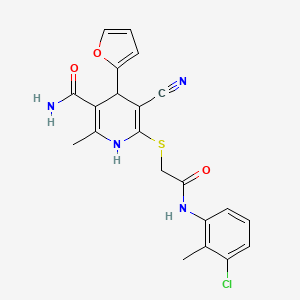

![molecular formula C18H14N2O4S B2498104 N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide CAS No. 831231-56-2](/img/structure/B2498104.png)

N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan-2-carboxamide derivatives have garnered attention due to their wide range of biological activities, including antibacterial properties. The specific compound “N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide” is a part of this broader chemical class, which has been explored for its potential applications in treating drug-resistant bacterial infections. Research in this area focuses on the synthesis of functionalized furan-2-carboxamides and the exploration of their chemical and physical properties, aiming to develop new therapeutic agents.

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with aniline derivatives in the presence of triethylamine, yielding high product yields. This process may be followed by arylation using triphenylphosphine palladium as a catalyst to afford various analogues. For example, a related compound, N-(4-bromophenyl)furan-2-carboxamide, was synthesized with excellent yields, demonstrating the efficiency of this synthetic route (Siddiqa et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of furan-2-carboxamide derivatives, including crystal structure investigations and density functional theory (DFT) studies, provides insights into their geometry, bonding, and interactions. For instance, X-ray powder diffraction and DFT studies have been conducted on similar compounds to understand their solid-state molecular structure and intermolecular interactions, highlighting the importance of such analyses in determining compound properties and reactivity (Rahmani et al., 2017).

Chemical Reactions and Properties

Furan-2-carboxamide derivatives undergo various chemical reactions, including nucleophilic substitution and condensation, which are essential for modifying their chemical structure and enhancing their biological activities. These reactions enable the introduction of different functional groups, significantly impacting the compound's chemical properties and activity profile.

Physical Properties Analysis

The physical properties of furan-2-carboxamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug design and development. These properties are determined through analytical techniques like NMR, HRMS, and SC-XRD, providing detailed information on the compound's composition and structure (Mori et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, dictate the potential of furan-2-carboxamide derivatives as therapeutic agents. Studies on their antibacterial activity, for instance, have shown that these compounds can be effective against drug-resistant bacteria, underlining the importance of chemical property analysis in identifying promising leads for drug discovery (Siddiqa et al., 2022).

Aplicaciones Científicas De Investigación

Antimycobacterial Agents : A study highlights that 5-phenyl-furan-2-carboxylic acids, closely related to the queried compound, have shown promise as a new class of antimycobacterial agents. These compounds interfere with iron homeostasis in bacteria (Mori et al., 2022).

Antibacterial Activity : Another research discusses the design and synthesis of nitrofurantoin analogues, including those with a furan and pyrazole scaffold, similar to the queried compound. These analogues were evaluated for their antibacterial properties against various bacteria (Hassan et al., 2020).

Influenza A Virus Inhibition : Furan-carboxamide derivatives, structurally similar to the queried compound, have been synthesized and characterized as potent inhibitors of the influenza A H5N1 virus (Yongshi et al., 2017).

Anti-Bacterial Activities against Drug-Resistant Bacteria : A study on N-(4-bromophenyl)furan-2-carboxamide and its analogues has shown effectiveness against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA (Siddiqa et al., 2022).

Anti-Leishmanial Activity : Research into nitroaromatic carboxylic acids and semicarbazones has indicated potential anti-leishmanial activity. These compounds, related in structure to the queried compound, could be significant in developing new treatments for leishmaniasis (Dias et al., 2015).

Antimicrobial and Antioxidant Activity : Studies have been conducted on 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, revealing their potential as antimicrobial and antioxidant agents (Devi et al., 2010).

Antitubercular Agents : Another study discusses the identification of 5-phenyl-furan-2-carboxylic acids as potential antitubercular agents, targeting mycobacterial species. This is relevant due to the structural similarity to the queried compound (Mori et al., 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-nitrophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S/c21-18(19-13-6-8-14(9-7-13)20(22)23)17-11-10-15(24-17)12-25-16-4-2-1-3-5-16/h1-11H,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKLFYZOQUUZCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

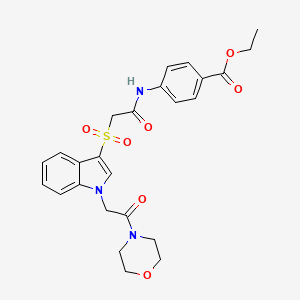

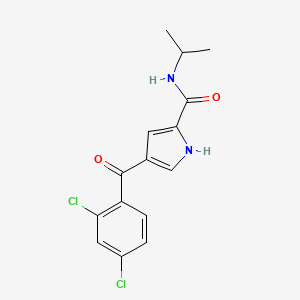

![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2498023.png)

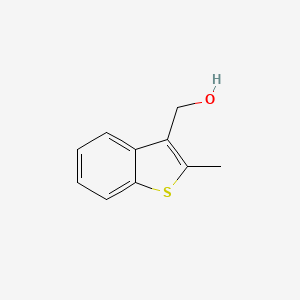

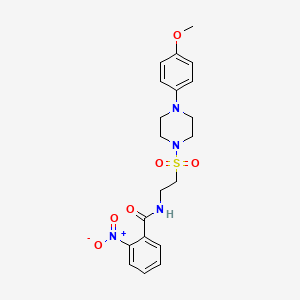

![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)

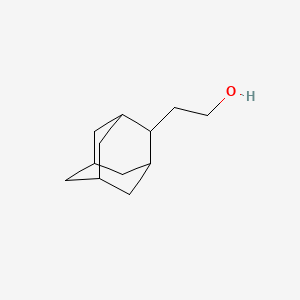

![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)

![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)

![1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2498037.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2498038.png)